Cas no 1526296-21-8 (1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)

1-(4,5,6,7-Tetrahydro-1-benzothiophen-3-yl)methylpiperazine is a heterocyclic compound featuring a piperazine moiety linked to a tetrahydrobenzothiophene core. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tetrahydrobenzothiophene scaffold enhances lipophilicity and metabolic stability, while the piperazine group offers versatility for further functionalization. Its balanced solubility profile facilitates applications in medicinal chemistry, particularly in the development of CNS-targeting agents or receptor modulators. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings. Proper handling and storage are recommended to maintain its integrity.
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine structure
1526296-21-8 structure
Product name:1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine
CAS No:1526296-21-8
MF:C13H20N2S
Molecular Weight:236.376301765442
CID:6312997
PubChem ID:82510808

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine
    • 1526296-21-8
    • EN300-1770624
    • 1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
    • インチ: 1S/C13H20N2S/c1-2-4-13-12(3-1)11(10-16-13)9-15-7-5-14-6-8-15/h10,14H,1-9H2
    • InChIKey: RKCJJXUORJWIOI-UHFFFAOYSA-N
    • SMILES: S1C=C(CN2CCNCC2)C2=C1CCCC2

計算された属性

  • 精确分子量: 236.13471982g/mol
  • 同位素质量: 236.13471982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.5Ų
  • XLogP3: 2

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1770624-0.1g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
0.1g
$855.0 2023-09-20
Enamine
EN300-1770624-2.5g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
2.5g
$1903.0 2023-09-20
Enamine
EN300-1770624-10.0g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
10g
$4176.0 2023-05-26
Enamine
EN300-1770624-0.05g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
0.05g
$816.0 2023-09-20
Enamine
EN300-1770624-0.5g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
0.5g
$933.0 2023-09-20
Enamine
EN300-1770624-1g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
1g
$971.0 2023-09-20
Enamine
EN300-1770624-5g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
5g
$2816.0 2023-09-20
Enamine
EN300-1770624-0.25g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
0.25g
$893.0 2023-09-20
Enamine
EN300-1770624-5.0g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
5g
$2816.0 2023-05-26
Enamine
EN300-1770624-1.0g
1-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine
1526296-21-8
1g
$971.0 2023-05-26

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine 関連文献

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazineに関する追加情報

Chemical Compound CAS No 1526296-21-8: 1-(4,5,6,7-Tetrahydro-1-Benzothiophen-3-yl)methylpiperazine

The compound with CAS No 1526296-21-8, known as 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperazine ring with a tetrahydrobenzothiophene moiety. The benzothiophene core is a heterocyclic aromatic compound that has been extensively studied for its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of tetrahydrobenzothiophene derivatives in the development of novel therapeutic agents. The piperazine group attached to the benzothiophene ring in this compound adds significant versatility to its chemical properties. Piperazine is a well-known heterocyclic amine that is commonly used in pharmaceuticals due to its ability to form hydrogen bonds and its compatibility with various functional groups. This makes the compound an excellent candidate for exploring new drug delivery systems and bioactive molecules.

The synthesis of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine involves a multi-step process that typically begins with the preparation of the benzothiophene derivative. This is followed by the introduction of the piperazine group through nucleophilic substitution or coupling reactions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but the overall goal is to achieve high purity and yield of the final product.

One of the most promising applications of this compound lies in its potential as a bioisostere or lead compound in drug design. Bioisosteres are structural analogs of biologically active compounds that can retain or enhance their pharmacological properties while improving other attributes such as solubility or stability. By modifying the substituents on the benzothiophene or piperazine rings, researchers can explore a wide range of biological activities and optimize the compound for specific therapeutic targets.

Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic properties of CAS No 1526296-21-8 with greater accuracy. Tools such as molecular docking and quantitative structure-property relationship (QSPR) models have been used to assess its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining whether the compound has potential as an orally active drug or for other medicinal applications.

In addition to its pharmacological significance, 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine has shown promise in materials science. The aromaticity and conjugation within the benzothiophene ring make it an attractive candidate for use in organic electronics or optoelectronic devices. Researchers are currently investigating its electronic properties and how they can be harnessed for applications such as light-emitting diodes (LEDs) or solar cells.

The study of this compound also contributes to our understanding of sulfur-containing heterocycles. Sulfur plays a critical role in many biological processes and is often incorporated into natural products with unique bioactivities. By exploring compounds like CAS No 1526296-21-8, scientists can gain insights into sulfur's role in molecular recognition and interactions at the cellular level.

Furthermore, recent research has focused on the environmental impact of synthesizing and using such compounds. Green chemistry principles are being applied to develop more sustainable methods for producing benzothiophene derivatives, reducing waste and minimizing energy consumption. This approach aligns with global efforts to promote eco-friendly practices in chemical manufacturing.

In conclusion, CAS No 1526296-21-8: 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in pharmacology, materials science, and green chemistry. As new studies continue to emerge, this compound will undoubtedly play a pivotal role in shaping future innovations in these fields.

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